5-Chloro-2-fluoro-N-methylaniline
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Overview
Description
5-Chloro-2-fluoro-N-methylaniline: is an organic compound with the molecular formula C7H7ClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-N-methylaniline typically involves the following steps:
Nitration and Reduction: The nitration of a suitable precursor, followed by reduction, can introduce the amino group.
Methylation: The methyl group can be introduced via methylation reactions using reagents like methyl iodide.
Industrial Production Methods: Industrial production methods may involve:
Direct Nucleophilic Substitution: This method involves the direct substitution of halogens in haloarenes at high temperatures.
Palladium-Catalyzed Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts like iron(III) chloride are used for halogenation reactions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted anilines depending on the substituents introduced.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology and Medicine:
Industry:
Dyes and Pigments: Used in the production of dyes and pigments due to its aromatic structure.
Polymers: Acts as a monomer or co-monomer in the production of specialty polymers.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-N-methylaniline involves its interaction with various molecular targets. The compound can participate in:
Electrophilic Aromatic Substitution: The electron-donating and withdrawing groups on the benzene ring influence the reactivity and orientation of further substitutions.
Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions.
Comparison with Similar Compounds
- 2-Fluoro-5-methylaniline
- 5-Fluoro-2-methylaniline
- 2-Chloro-5-methylaniline
Comparison:
- Uniqueness: The presence of both chlorine and fluorine atoms in 5-Chloro-2-fluoro-N-methylaniline makes it unique compared to other similar compounds. This dual halogenation can influence its reactivity and potential applications.
- Reactivity: The combination of electron-withdrawing and electron-donating groups can make it more reactive in certain chemical reactions compared to its analogs .
Properties
Molecular Formula |
C7H7ClFN |
---|---|
Molecular Weight |
159.59 g/mol |
IUPAC Name |
5-chloro-2-fluoro-N-methylaniline |
InChI |
InChI=1S/C7H7ClFN/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 |
InChI Key |
OJDXDDGNVPMJMC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)Cl)F |
Origin of Product |
United States |
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